molecular formula C6H10O3 B117776 3-Propyloxirane-2-carboxylic acid CAS No. 159346-72-2

3-Propyloxirane-2-carboxylic acid

Cat. No.: B117776
CAS No.: 159346-72-2
M. Wt: 130.14 g/mol
InChI Key: ZUXGVGARWYYZKY-UHFFFAOYSA-N
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Description

3-Propyloxirane-2-carboxylic acid is an epoxide-containing carboxylic acid characterized by a three-membered oxirane (epoxide) ring fused to a carboxylic acid group at position 2 and a propyl substituent at position 2. This structure confers unique reactivity due to the strained epoxide ring and the polar carboxylic acid moiety.

Properties

CAS No.

159346-72-2

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

3-propyloxirane-2-carboxylic acid

InChI

InChI=1S/C6H10O3/c1-2-3-4-5(9-4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)

InChI Key

ZUXGVGARWYYZKY-UHFFFAOYSA-N

SMILES

CCCC1C(O1)C(=O)O

Canonical SMILES

CCCC1C(O1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Pyridonecarboxylic Acids

Pyridonecarboxylic acids, such as the 7-substituted-6-halo-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acids studied by Segawa et al. (1992), share the carboxylic acid functionality but differ in their heterocyclic cores. These compounds exhibit antibacterial activity, likely due to the carboxylic acid group’s role in metal chelation and target binding . In contrast, 3-propyloxirane-2-carboxylic acid’s epoxide ring may confer distinct reactivity (e.g., susceptibility to nucleophilic attack) rather than direct antimicrobial effects.

Key Differences:

Feature This compound Pyridonecarboxylic Acids (e.g., Segawa et al.)
Core Structure Oxirane ring Thiazetoquinoline ring
Bioactivity Mechanism Epoxide reactivity Antibacterial (carboxylic acid chelation)
Substituent Effects Propyl group stabilizes epoxide Halogen groups enhance antibacterial potency

Reactivity: Comparison with Epoxide Derivatives

The oxirane ring in this compound can be compared to simpler epoxides like propylene oxide (CAS 75-56-9, ). Propylene oxide’s high ring strain drives rapid polymerization or nucleophilic ring-opening, whereas the propyl substituent in this compound may moderate reactivity by steric or electronic effects. For instance, bulkier substituents could reduce ring-opening rates, as seen in decarboxylation studies of 2-pyridone-3-carboxylic acids (, Table 2), where substituents like triazole or phenyl rings influence reaction yields .

Reaction Optimization Insights (Adapted from , Table 2):

Condition Optimal Parameter for Decarboxylation
Solvent Dimethylformamide (DMF)
Temperature 120°C
Base Potassium carbonate

Functional Group Impact: Pyrimidinecarboxylic Acids

2-Chloro-6-methylpyrimidine-4-carboxylic acid () highlights how halogen and alkyl substituents affect physicochemical properties. In this compound, the propyl chain may improve lipid solubility, favoring membrane permeability in drug design contexts .

Substituent Effects:

Compound Key Substituents Solubility Profile
2-Chloro-6-methylpyrimidine-4-carboxylic acid Chlorine, methyl High polar solubility
This compound Propyl, epoxide Moderate lipid solubility

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 3-Propyloxirane-2-carboxylic acid, and how do reaction parameters influence yield and purity?

  • Methodological Answer : The compound can be synthesized via epoxidation of allyl derivatives or nucleophilic ring-opening reactions. Key parameters include catalyst selection (e.g., peroxides for epoxidation), temperature control (20–60°C), and solvent polarity. For example, optimizing the molar ratio of oxidizing agents improves yield, while chromatographic purification (e.g., silica gel column) enhances purity .

Q. Which analytical techniques are most effective for confirming the stereochemical configuration of this compound?

  • Methodological Answer : Chiral HPLC with polarimetric detection is critical for enantiomeric separation. Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1H^{1}\text{H} and 13C^{13}\text{C}) identifies stereochemical shifts, while X-ray crystallography provides definitive structural confirmation. Comparative analysis with known stereoisomers is recommended .

Q. What standardized protocols exist for evaluating the biological activity of this compound in enzyme inhibition assays?

  • Methodological Answer : Kinetic assays under controlled pH (7.4) and temperature (37°C) are standard. Use spectrophotometric methods to monitor substrate conversion (e.g., NADH depletion for dehydrogenase inhibition). Include positive controls (e.g., known inhibitors) and triplicate runs to ensure reproducibility .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use nitrile gloves, safety goggles, and fume hoods to minimize exposure. Implement engineering controls like local exhaust ventilation. In case of skin contact, wash immediately with soap and water. Refer to OSHA guidelines for air sampling and medical evaluation if exposure occurs .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound across different experimental models be resolved?

  • Methodological Answer : Conduct cross-validation studies using consistent assay conditions (e.g., cell line origin, incubation time). Analyze variables such as solvent compatibility (DMSO vs. aqueous buffers) and metabolite interference. Use statistical tools (e.g., ANOVA) to identify outliers and validate dose-response curves .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in ring-opening reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations model transition states and activation energies for ring-opening pathways. Molecular docking simulations predict interactions with nucleophiles (e.g., amines or thiols). Validate computational results with experimental kinetics (e.g., rate constants from 1H^{1}\text{H} NMR monitoring) .

Q. What experimental strategies enhance enantiomeric excess in asymmetric synthesis of this compound?

  • Methodological Answer : Employ chiral catalysts (e.g., Jacobsen’s salen complexes) or auxiliaries to induce stereoselectivity. Optimize solvent systems (e.g., toluene for hydrophobic interactions) and reaction time to minimize racemization. Monitor enantiomeric ratios dynamically using chiral HPLC .

Q. How can the stability of this compound be assessed under varying pH and temperature conditions?

  • Methodological Answer : Perform accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Analyze degradation products via LC-MS and quantify stability using Arrhenius kinetics. Store samples in amber vials at -20°C to prevent photodegradation .

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